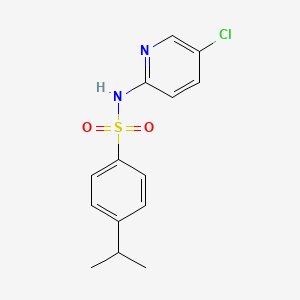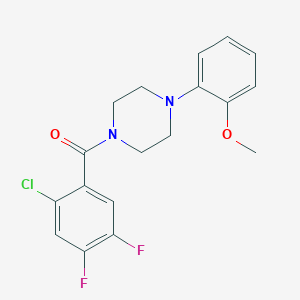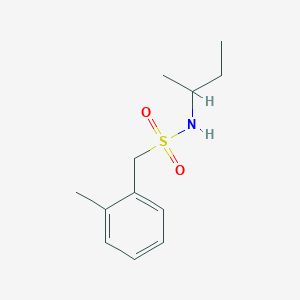
8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
描述
8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as MQC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide may act through the inhibition of various signaling pathways involved in cell growth and proliferation. Additionally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide may modulate the immune response by regulating the activity of immune cells.
Biochemical and Physiological Effects:
Studies have shown that 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and improve cognitive function in animal models. Additionally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to modulate the immune response by regulating the activity of immune cells.
实验室实验的优点和局限性
One advantage of using 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potential therapeutic applications in various fields. Additionally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is relatively easy to synthesize and purify. However, one limitation of using 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity, which needs to be further studied.
未来方向
There are several future directions for the study of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the signaling pathways involved in its therapeutic effects. Another direction is to study the potential toxicity of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide and identify any potential side effects. Additionally, future studies could focus on optimizing the synthesis method of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide and developing more efficient purification methods. Finally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
科学研究应用
8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurology, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its neuroprotective effects and ability to improve cognitive function. In immunology, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-5-2-8-18-19(22(27)25-13-16-6-3-9-23-12-16)11-20(26-21(15)18)17-7-4-10-24-14-17/h2-12,14H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADJGCLKNOMSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4671807.png)
![{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4671824.png)

![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)



![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)

